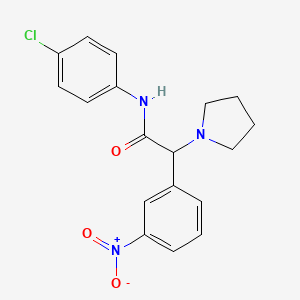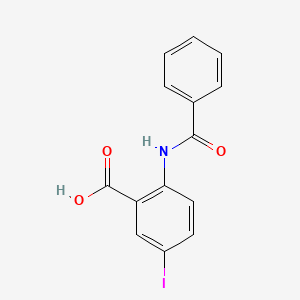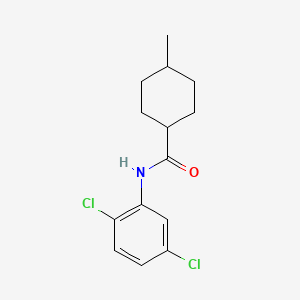
N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a chlorophenyl group, a nitrophenyl group, and a pyrrolidinyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Introduction of the chlorine atom to the phenyl ring.
Amidation: Formation of the acetamide linkage.
Pyrrolidinylation: Introduction of the pyrrolidinyl group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and acetic anhydride for amidation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce new functional groups to the aromatic rings.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a candidate for drug development.
Industry: Use in the synthesis of advanced materials or as a catalyst.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-2-(3-nitrophenyl)acetamide: Lacks the pyrrolidinyl group.
N-(4-chlorophenyl)-2-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide: Has an amino group instead of a nitro group.
N-(4-bromophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: Has a bromine atom instead of chlorine.
Uniqueness
The presence of the pyrrolidinyl group in N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide may confer unique properties, such as increased binding affinity to certain targets or altered chemical reactivity compared to similar compounds.
特性
分子式 |
C18H18ClN3O3 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C18H18ClN3O3/c19-14-6-8-15(9-7-14)20-18(23)17(21-10-1-2-11-21)13-4-3-5-16(12-13)22(24)25/h3-9,12,17H,1-2,10-11H2,(H,20,23) |
InChIキー |
VKRIZZKYOXPAMH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B12451413.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451414.png)

![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451429.png)
![2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12451432.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide](/img/structure/B12451434.png)
![2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B12451437.png)
![(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol](/img/structure/B12451445.png)
![4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12451459.png)
![5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B12451461.png)

![5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12451472.png)
![4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12451490.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12451500.png)
